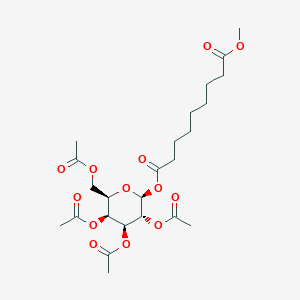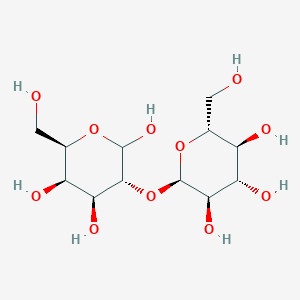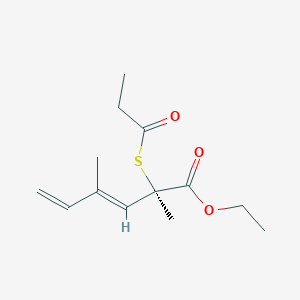
Cyclooctyne-O-amido-PEG2-PFP ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooctyne-O-amido-PEG2-PFP ester is a specialized chemical compound used primarily as a linker in the synthesis of antibody-drug conjugates (ADCs). This compound is a non-cleavable linker that incorporates a two-unit polyethylene glycol (PEG) chain. It is a click chemistry reagent containing an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctyne-O-amido-PEG2-PFP ester involves multiple steps, starting with the preparation of the cyclooctyne moiety, followed by the attachment of the PEG chain and the PFP ester group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. The specific details of the synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The production process is carried out in specialized facilities equipped with the necessary equipment for handling and synthesizing complex organic compounds .
Análisis De Reacciones Químicas
Types of Reactions
Cyclooctyne-O-amido-PEG2-PFP ester primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction involves the formation of a triazole ring by reacting the alkyne group of the compound with an azide group on another molecule .
Common Reagents and Conditions
The common reagents used in the CuAAc reaction include copper(I) catalysts, such as copper(I) bromide or copper(I) sulfate, and ligands to stabilize the copper catalyst. The reaction is typically carried out in an organic solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, at room temperature or slightly elevated temperatures .
Major Products Formed
The major product formed from the CuAAc reaction involving this compound is a triazole-linked conjugate. This product retains the PEG chain and the PFP ester group, making it suitable for further functionalization or conjugation with other molecules .
Aplicaciones Científicas De Investigación
Cyclooctyne-O-amido-PEG2-PFP ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates, facilitating the study of molecular interactions and reactions
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids, through click chemistry reactions
Medicine: Integral in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells
Industry: Utilized in the production of specialized materials and coatings, where precise molecular modifications are required
Mecanismo De Acción
The mechanism of action of Cyclooctyne-O-amido-PEG2-PFP ester is based on its ability to undergo click chemistry reactions. The alkyne group of the compound reacts with azide groups on target molecules, forming stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise conjugation of molecules. The PEG chain provides solubility and flexibility, while the PFP ester group can be further functionalized or used for conjugation with other molecules .
Comparación Con Compuestos Similares
Cyclooctyne-O-amido-PEG2-PFP ester is unique due to its combination of a cyclooctyne moiety, a two-unit PEG chain, and a PFP ester group. Similar compounds include:
Cyclooctyne-O-amido-PEG3-PFP ester: Contains a three-unit PEG chain, providing increased solubility and flexibility.
Cyclooctyne-O-amido-PEG4-PFP ester: Contains a four-unit PEG chain, offering even greater solubility and flexibility.
This compound analogs: Variants with different functional groups or modifications to the PEG chain, tailored for specific applications
These similar compounds share the core cyclooctyne structure but differ in the length of the PEG chain and other functional groups, allowing for customization based on the specific requirements of the application .
Propiedades
Fórmula molecular |
C23H26F5NO6 |
|---|---|
Peso molecular |
507.4 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C23H26F5NO6/c24-18-19(25)21(27)23(22(28)20(18)26)35-17(31)8-10-32-12-13-33-11-9-29-16(30)14-34-15-6-4-2-1-3-5-7-15/h15H,1-4,6,8-14H2,(H,29,30) |
Clave InChI |
NXWUCOZPGDXYSX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC#CC(CC1)OCC(=O)NCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B11826735.png)
![(3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B11826741.png)
![Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl-](/img/structure/B11826755.png)



![2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate](/img/structure/B11826787.png)


![1-(3-bromo-1-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11826808.png)



![6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid](/img/structure/B11826824.png)
